molecular formula C18H14ClNO4 B2748604 2-[3-(3-chloro-4-methoxyphenyl)-3-oxopropyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1353506-91-8

2-[3-(3-chloro-4-methoxyphenyl)-3-oxopropyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No. B2748604
M. Wt: 343.76
InChI Key: SRWMMMBBOVRANA-UHFFFAOYSA-N
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Description

The compound “2-[3-(3-chloro-4-methoxyphenyl)-3-oxopropyl]-2,3-dihydro-1H-isoindole-1,3-dione” is a complex organic molecule. It contains several functional groups including a methoxy group (-OCH3), a carbonyl group (C=O), and a chloro group (-Cl). The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy are typically used to determine the structure of complex organic molecules .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the carbonyl group could undergo nucleophilic addition reactions, and the chloro group could be displaced in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with common chemical reagents .

Scientific Research Applications

Optoelectronic Applications

A study focused on the synthesis and computational studies of novel acridin-isoindoline-1,3-dione derivatives, which include compounds structurally related to "2-[3-(3-chloro-4-methoxyphenyl)-3-oxopropyl]-2,3-dihydro-1H-isoindole-1,3-dione". These compounds exhibited significant photophysical and thermal properties, making them potential candidates for optoelectronic applications. The derivatives showcased high thermal stability and excellent properties as fluorescent compounds, underlined by computational studies using Density Functional Theory (DFT) to calculate optical band gaps and Frontier Molecular Orbital (FMO) energies (Mane, Katagi, & Melavanki, 2019).

Antimicrobial Screening

Another research avenue explored the synthesis of novel azaimidoxy compounds, including structural variants of "2-[3-(3-chloro-4-methoxyphenyl)-3-oxopropyl]-2,3-dihydro-1H-isoindole-1,3-dione", for antimicrobial screening. These compounds were assessed for their potential as chemotherapeutic agents, showing promise in combating microbial infections (Jain, Nagda, & Talesara, 2006).

Chemical Stability and Molecular Interactions

The chemical stability and molecular interactions of isoindole-1,3-dione derivatives were investigated, emphasizing their potential therapeutic properties. These studies often involve computer-aided docking to understand the compounds' binding modes in various biological targets, offering insights into their potential as antipsychotics or other therapeutic agents (Czopek et al., 2020).

Crystal and Molecular Structure

Research on the crystal and molecular structure of isoindoline-1,3-dione and its derivatives provides foundational knowledge for the development of new materials and drugs. These studies, including X-ray single-crystal diffraction, offer detailed insights into the compounds' structural characteristics, which are crucial for designing molecules with specific properties (Duru, Evecen, Tanak, & Ağar, 2018).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

Future research on this compound could involve further investigation of its synthesis, characterization of its physical and chemical properties, and exploration of its potential applications. This could include testing its biological activity to assess its potential as a drug candidate .

properties

IUPAC Name

2-[3-(3-chloro-4-methoxyphenyl)-3-oxopropyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO4/c1-24-16-7-6-11(10-14(16)19)15(21)8-9-20-17(22)12-4-2-3-5-13(12)18(20)23/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWMMMBBOVRANA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CCN2C(=O)C3=CC=CC=C3C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(3-chloro-4-methoxyphenyl)-3-oxopropyl]-2,3-dihydro-1H-isoindole-1,3-dione

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